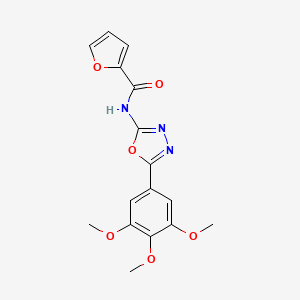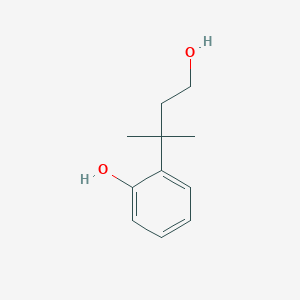
2-(4-Hydroxy-2-methylbutan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Hydroxy-2-methylbutan-2-yl)phenol” is a chemical compound with the molecular formula C11H16O2 . It has a molecular weight of 180.24 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 180.24 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.Aplicaciones Científicas De Investigación
UV Absorber in Polymeric Substances
- Application : 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328), a closely related compound, is used as a UV absorber in plastics and other polymeric materials to prevent degradation due to light exposure (Denghel, Leibold, & Göen, 2019).
Inhibitory Effects in Biochemical Processes
- Inhibition of NO Production : Phenolic compounds extracted from Myristica fragrans, which include derivatives similar to 2-(4-Hydroxy-2-methylbutan-2-yl)phenol, have been shown to inhibit nitric oxide production in certain biochemical assays, suggesting potential anti-inflammatory properties (Cuong et al., 2011).
Bioremediation and Environmental Applications
- Bioremediation : The role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally related to this compound, has been explored. This research highlights the potential of using similar compounds in environmental clean-up and pollution control processes (Chhaya & Gupte, 2013).
Molecular and Structural Studies
- Spectroscopic Analysis : Extensive spectroscopic studies, including FTIR, UV, NMR, and computational spectral analyses, have been conducted on molecules structurally related to this compound. These studies are crucial for understanding the molecular properties and potential applications of these compounds (Ulaş, 2021).
Pharmaceutical Applications
- Synthesis of Active Compounds : Research has been conducted on the synthesis of new compounds, like phenylpropenoids, derived from similar phenolic structures, highlighting their potential use in developing new pharmaceuticals (Suresh et al., 2011).
Magnetic and Electrochemical Studies
- Magnetic Properties : Studies have been done on the magnetic properties of complexes formed with compounds similar to this compound, which could have implications in materials science and nanotechnology (Xie et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-hydroxy-2-methylbutan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,7-8-12)9-5-3-4-6-10(9)13/h3-6,12-13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDVECKSQNQCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

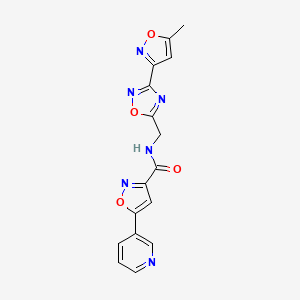
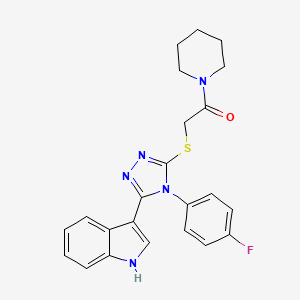
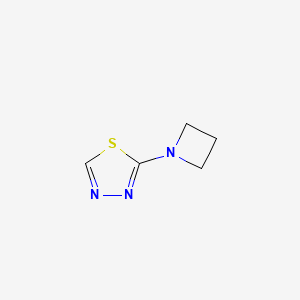
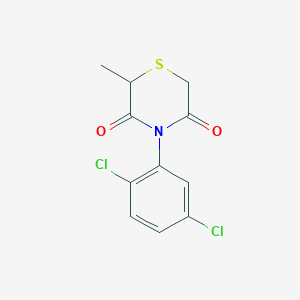

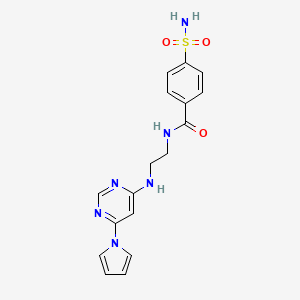
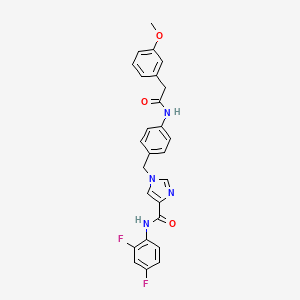
![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2860836.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2860841.png)

